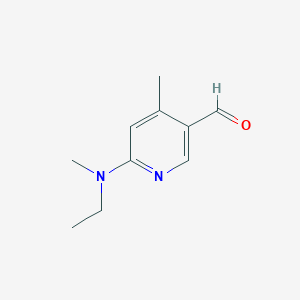
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes. This compound features a nicotinaldehyde core with an ethyl(methyl)amino group at the 6-position and a methyl group at the 4-position. Nicotinaldehydes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnicotinaldehyde as the starting material.
Amination: The 6-position of the nicotinaldehyde is aminated using ethyl(methyl)amine under controlled conditions. This step often requires a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(Ethyl(methyl)amino)-4-methylnicotinic acid.
Reduction: 6-(Ethyl(methyl)amino)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The exact pathways and targets are still under investigation, but it is believed to modulate key biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(Methylamino)-4-methylnicotinaldehyde
- 6-(Ethylamino)-4-methylnicotinaldehyde
- 6-(Dimethylamino)-4-methylnicotinaldehyde
Uniqueness
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
6-[ethyl(methyl)amino]-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-4-12(3)10-5-8(2)9(7-13)6-11-10/h5-7H,4H2,1-3H3 |
InChI-Schlüssel |
ULUIDEHLAUIFHY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)C1=NC=C(C(=C1)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



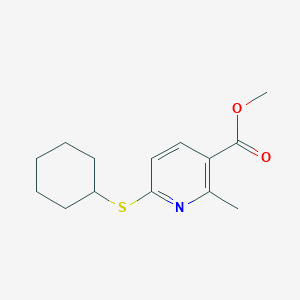




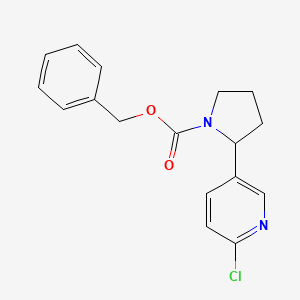

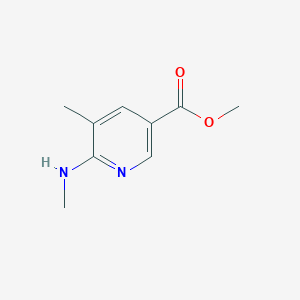
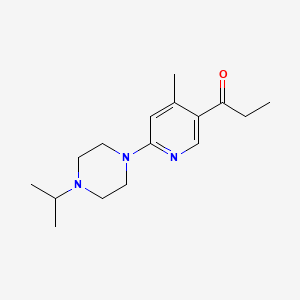


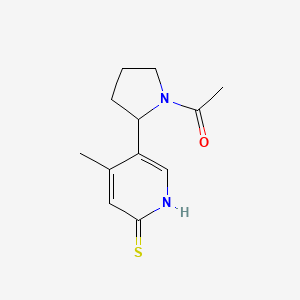
![3-(Cyclopropylmethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802782.png)
